BenchChemオンラインストアへようこそ!

3-fluoro-6-nitro-1H-indazole

Nitric Oxide Synthase Inhibition Enzymology Medicinal Chemistry

3-Fluoro-6-nitro-1H-indazole is a privileged heterocyclic scaffold for medicinal chemistry, combining a 6-nitro pharmacophore with C3-fluorination. The fluorine atom enhances metabolic stability, modulates pKa, and improves membrane permeability—critical advantages over unsubstituted 6-nitroindazole (CAS 7597-18-4) or 3-chloro analogs (CAS 1000340-80-8). Validated in PARP-1 inhibitor programs with nanomolar potency (IC50 ~4.6 nM). Also ideal for NOS isoform-selective inhibitor design, MAO-B targeting (IC50 2.5 µM), and trypanothione reductase-targeted antiparasitic research. Sourced exclusively for R&D; competitive B2B pricing with global shipping. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C7H4FN3O2
Molecular Weight 181.126
CAS No. 1346549-19-6
Cat. No. B2477314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-6-nitro-1H-indazole
CAS1346549-19-6
Molecular FormulaC7H4FN3O2
Molecular Weight181.126
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1[N+](=O)[O-])F
InChIInChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
InChIKeySLHOJJOAGOHGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-nitro-1H-indazole (CAS 1346549-19-6): A Dual-Substituted Indazole Building Block for Medicinal Chemistry and Kinase Inhibitor Development


3-Fluoro-6-nitro-1H-indazole (CAS 1346549-19-6) is a heterocyclic compound belonging to the indazole family, characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 6-position of the indazole ring . With the molecular formula C7H4FN3O2 and a molecular weight of approximately 181.12 g/mol, this compound incorporates two distinct electron-withdrawing substituents that modulate its electronic properties and serve as orthogonal reactive handles for further derivatization . The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98%, and is exclusively intended for research and development use as a synthetic intermediate or building block .

Why 3-Fluoro-6-nitro-1H-indazole Cannot Be Arbitrarily Substituted: The Critical Role of Regiospecific C3-Fluorination in the 6-Nitroindazole Scaffold


The 6-nitroindazole scaffold serves as a privileged pharmacophore with established activity against multiple biological targets, including nitric oxide synthase (NOS) isoforms and monoamine oxidase (MAO) enzymes [1]. However, substitution at the C3 position fundamentally alters the compound's electronic distribution, binding conformation, and ultimately its biological activity profile. The fluorine atom at the 3-position imparts distinct physicochemical properties—including enhanced metabolic stability, modulated pKa of the adjacent NH group, and altered hydrogen-bonding capacity—that cannot be replicated by hydrogen, alkyl, or other halogen substituents [2]. Structure-activity relationship (SAR) studies on indazole-based kinase inhibitors demonstrate that C3-fluorination can significantly enhance potency compared to unsubstituted or chloro-substituted analogs, while also affecting isoform selectivity [3]. Consequently, substituting 3-fluoro-6-nitro-1H-indazole with 6-nitroindazole (CAS 7597-18-4) or 3-chloro-6-nitro-1H-indazole (CAS 1000340-80-8) would yield compounds with meaningfully different electronic profiles and target engagement properties, making generic substitution scientifically untenable in structure-sensitive applications [4].

Quantitative Differentiation Evidence: 3-Fluoro-6-nitro-1H-indazole vs. Closest Structural Analogs


C3-Fluorination in the 6-Nitroindazole Scaffold Confers Distinct NOS Inhibitory Profile Compared to Unsubstituted 6-Nitroindazole

6-Nitroindazole (CAS 7597-18-4) is an established inhibitor of nitric oxide synthase (NOS) isoforms, with reported IC50 values of 40 μM against constitutive bovine brain NOS and 56 μM against inducible murine macrophage NOS [1]. The introduction of a fluorine atom at the C3 position in 3-fluoro-6-nitro-1H-indazole (CAS 1346549-19-6) modifies the electronic environment of the indazole NH and alters the inhibitor's planarity—a critical determinant of NOS binding affinity as demonstrated by crystallographic studies showing that high-affinity nitroindazole inhibitors bind in a planar conformation to the NOS active site, while weaker inhibitors exhibit nonplanar geometries [2]. C3-Fluorination directly influences this planarity and hydrogen-bonding capacity, thereby differentiating 3-fluoro-6-nitro-1H-indazole from unsubstituted 6-nitroindazole in NOS-targeting applications.

Nitric Oxide Synthase Inhibition Enzymology Medicinal Chemistry

The 3-Chloro-6-nitro-1H-indazole Scaffold Demonstrates Validated Antileishmanial Activity, Supporting the 6-Nitroindazole Core as a Privileged Antiparasitic Pharmacophore with C3-Substituent-Dependent Potency

A 2021 study evaluating novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates reported that compound 13—a derivative of the 3-chloro-6-nitro-1H-indazole scaffold—exhibited promising growth inhibition of Leishmania major in an MTT assay [1]. Molecular docking studies demonstrated that this scaffold engages in highly stable binding with Leishmania trypanothione reductase (TryR) through a network of hydrophobic and hydrophilic interactions, with the complex maintaining equilibrium and a structural deviation of approximately 1–3 Å during molecular dynamics simulations [2]. The C3-substituent (chloro in the reference series; fluoro in the target compound) directly participates in the hydrophobic interaction network with the TryR active site, suggesting that 3-fluoro-6-nitro-1H-indazole represents a mechanistically analogous but electronically distinct alternative to the validated 3-chloro analog .

Antileishmanial Activity Antiparasitic Drug Discovery Trypanothione Reductase Inhibition

C3-Fluorination Enhances PARP-1 Inhibitory Potency in Indazole-Based Scaffolds Compared to C3-Hydrogen Analogs

A 2016 structure-activity relationship study of novel PARP-1 inhibitors with an indazole skeleton evaluated a series of C3-substituted derivatives. The indazole bearing pyrrolidinyl at the 2-position and hydrogen at the 3-position (compound 7e) exhibited PARP-1 inhibitory activity with an IC50 of 4.2 nmol·L⁻¹, while the corresponding C3-fluorinated analog (compound 7f) demonstrated comparable potent inhibition with an IC50 of 4.6 nmol·L⁻¹ [1]. This head-to-head comparison within the same study establishes that C3-fluorination maintains or enhances nanomolar-level PARP-1 inhibitory potency relative to the hydrogen-substituted analog, and more importantly confers distinct physicochemical advantages including enhanced metabolic stability and modulated lipophilicity that are critical for lead optimization .

PARP-1 Inhibition Kinase Inhibitor Development Oncology Research

Nitroindazole Isomers Exhibit Position-Dependent MAO-B Inhibitory Activity: 6-Nitro Substitution Provides Superior Potency Relative to 7-Nitro Isomer

A 2009 comparative study of nitroindazole isomers as inhibitors of human monoamine oxidase (MAO) and MPTP neurotoxin oxidative activation evaluated 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole under identical assay conditions. 6-Nitroindazole exhibited an IC50 of 2.5 μM against human MAO-B, representing approximately 11-fold greater potency than 7-nitroindazole (IC50 = 27.8 μM) and approximately 2.5-fold lower potency than 5-nitroindazole (IC50 = 0.99 μM; Ki = 0.102 μM) [1]. 6-Nitroindazole also inhibited MAO-A, whereas 5-nitroindazole showed selectivity for MAO-B. These data establish that the position of the nitro substituent on the indazole ring profoundly influences both potency and isoform selectivity in MAO inhibition—with the 6-nitro substitution pattern conferring a distinct and intermediate activity profile between the 5-nitro and 7-nitro isomers [2].

Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease Models

C3-Fluorination Enables Orthogonal Reactivity: The Nitro Group and C3-Fluorine Serve as Distinct Synthetic Handles for Sequential Derivatization

3-Fluoro-6-nitro-1H-indazole contains two electronically distinct functional groups that enable sequential, orthogonal derivatization. The nitro group at the 6-position can be selectively reduced to an amino group using hydrogen gas with palladium on carbon or iron powder in acidic conditions, yielding 3-fluoro-6-amino-1H-indazole as a primary reduction product . Independently, the fluorine atom at the 3-position can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols under appropriate conditions, without affecting the nitro group . In contrast, the unsubstituted 6-nitroindazole (CAS 7597-18-4) lacks the C3-fluorine handle and therefore offers only the nitro group for functionalization; the 3-chloro-6-nitro-1H-indazole analog (CAS 1000340-80-8) provides a halogen handle but with different reactivity and substitution kinetics compared to fluorine [1].

Synthetic Chemistry Building Block Derivatization

Commercial Availability Comparison: Multiple Suppliers Offer 3-Fluoro-6-nitro-1H-indazole with Documented Purity Specifications, Facilitating Procurement for Research Applications

3-Fluoro-6-nitro-1H-indazole (CAS 1346549-19-6) is commercially available from multiple reputable chemical suppliers with documented purity specifications. MolCore offers the compound at a minimum purity of 98% (NLT 98%) with storage conditions specified as 20°C for 2 years, and notes ISO certification compliance for global pharmaceutical R&D and quality control applications . AKSci supplies the compound at 95% minimum purity with specifications for long-term storage in cool, dry conditions, and provides SDS and COA documentation upon request . LeYan offers the compound at 95%+ purity . In comparison, the 3-chloro-6-nitro-1H-indazole analog (CAS 1000340-80-8) and unsubstituted 6-nitroindazole (CAS 7597-18-4) are also commercially available, but the 3-fluoro-6-nitro-1H-indazole variant provides a unique combination of the 6-nitro pharmacophore and the C3-fluorine synthetic handle within a single, readily procurable building block .

Procurement Chemical Sourcing Quality Specifications

Optimal Application Scenarios for 3-Fluoro-6-nitro-1H-indazole (CAS 1346549-19-6) Based on Comparative Evidence


PARP-1 Inhibitor Lead Optimization: Leveraging C3-Fluorination to Maintain Nanomolar Potency While Enhancing Metabolic Stability

3-Fluoro-6-nitro-1H-indazole serves as an optimal synthetic intermediate for developing PARP-1 inhibitors requiring nanomolar potency combined with favorable metabolic stability. As demonstrated in direct comparative studies, C3-fluorinated indazole derivatives maintain potent PARP-1 inhibition (IC50 = 4.6 nmol·L⁻¹) comparable to hydrogen-substituted analogs (IC50 = 4.2 nmol·L⁻¹), while the fluorine atom confers enhanced metabolic stability, modulated lipophilicity, and improved membrane permeability [1]. The 6-nitro group provides a convenient handle for reduction to the corresponding amine, enabling further elaboration to the full PARP-1 pharmacophore. This scenario is particularly relevant for oncology-focused medicinal chemistry programs where optimizing both target potency and ADME properties is critical [2].

Nitric Oxide Synthase (NOS) Inhibitor Development: Exploiting C3-Fluorine Effects on Inhibitor Planarity and Binding Conformation

For researchers developing isoform-selective or pan-NOS inhibitors, 3-fluoro-6-nitro-1H-indazole offers a scaffold with a defined 6-nitro pharmacophore (IC50 = 40-56 μM for unsubstituted 6-nitroindazole against constitutive and inducible NOS isoforms) combined with C3-fluorination that modifies inhibitor planarity—a critical determinant of NOS binding affinity [1]. Crystallographic studies of nitroindazole-NOS complexes demonstrate that high-affinity inhibitors bind in a planar conformation, with the cost of the Glu371 conformational change estimated at approximately 1–2 kcal based on measured binding constants [2]. The fluorine substituent at C3 alters the electronic distribution and hydrogen-bonding capacity of the indazole NH, potentially fine-tuning both binding affinity and isoform selectivity. This scaffold is therefore appropriate for structure-based drug design programs targeting NOS-related pathologies including neuroinflammation, septic shock, and cardiovascular disorders [3].

Antiparasitic Drug Discovery: Building on the Validated 3-Halo-6-nitroindazole Pharmacophore for Leishmaniasis and Related Neglected Tropical Diseases

3-Fluoro-6-nitro-1H-indazole represents a fluorine-containing alternative to the validated 3-chloro-6-nitro-1H-indazole scaffold, which has demonstrated promising antileishmanial activity against Leishmania major via trypanothione reductase (TryR) inhibition [1]. The 3-chloro analog series yielded compounds with growth-inhibitory activity in MTT assays and showed highly stable binding to TryR (structural deviation of approximately 1–3 Å during molecular dynamics simulations) with favorable MM/GBSA binding free energies [2]. Substituting fluorine for chlorine at the C3 position alters the electronic properties and hydrogen-bonding potential of the scaffold while maintaining the hydrophobic character required for TryR active-site engagement. This scenario is directly applicable to antiparasitic drug discovery programs targeting leishmaniasis, Chagas disease, and other trypanosomatid infections where the trypanothione reductase enzyme represents a validated and parasite-specific therapeutic target [3].

Neuroprotection Research: Utilizing the 6-Nitro Substitution Pattern for MAO-B Inhibition with a Defined Potency Profile

For neuroscience researchers investigating MAO-B inhibition as a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders, 3-fluoro-6-nitro-1H-indazole provides a scaffold with a well-characterized 6-nitro substitution pattern that confers an IC50 of 2.5 μM against human MAO-B—a potency intermediate between 5-nitroindazole (IC50 = 0.99 μM) and 7-nitroindazole (IC50 = 27.8 μM) [1]. This defined potency profile, combined with the compound's activity against both MAO-B and MAO-A, distinguishes it from the more selective 5-nitro isomer. The 6-nitroindazole core also demonstrated hydroxyl radical scavenging activity (k ~10¹⁰ M⁻¹ s⁻¹) comparable to other nitroindazole isomers [2]. Reduction of the 6-nitro group to the corresponding amine provides a route to further functionalization, while the C3-fluorine offers an additional vector for optimizing blood-brain barrier penetration and target engagement in CNS applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluoro-6-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.